5-amino-1H-pyrazole-3-carboxamide molecular structure
5-amino-1H-pyrazole-3-carboxamide molecular structure
Topic: 5-Amino-1H-pyrazole-3-carboxamide: Molecular Architecture & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary
5-Amino-1H-pyrazole-3-carboxamide (CAS: 105434-90-0 / generic scaffold) represents a "privileged structure" in modern drug discovery.[1] Distinguished by its high density of hydrogen bond donors and acceptors within a low molecular weight fragment (MW ~126.12 Da), this scaffold serves as a critical bioisostere for the adenine ring of ATP. Consequently, it has become a cornerstone in the design of Type I and Type II kinase inhibitors, particularly targeting FLT3, CDK2/4, and Pim-1 kinases.[1]
This guide dissects the structural dynamics, validated synthetic pathways, and downstream reactivity of this molecule, providing a roadmap for its utilization in the synthesis of fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.
Structural Dynamics & Physicochemical Properties
The utility of 5-amino-1H-pyrazole-3-carboxamide stems from its ability to exist in multiple tautomeric forms, allowing it to adapt to diverse protein binding pockets.
1.1 Tautomeric Equilibrium
In solution, the molecule exists in a rapid equilibrium between the 1H- and 2H-pyrazole forms. However, the position of the amino and carboxamide groups creates a unique "push-pull" electronic system.
-
Tautomer A (5-amino-3-carboxamide): The dominant form in polar protic solvents, favored by intermolecular hydrogen bonding.[1]
-
Tautomer B (3-amino-5-carboxamide): Often indistinguishable due to the rapid proton shift on the ring nitrogens (
vs ), but critical when substituting the ring nitrogen ( -alkylation locks the tautomer).[1]
1.2 The "Janus" Face of Binding
The molecule presents two distinct faces for molecular recognition:
-
The Watson-Crick Face: The
-H (or ) and the 3-carboxamide carbonyl can mimic the donor-acceptor pattern of DNA bases. -
The Kinase Hinge Face: The 5-amino group and the ring nitrogen (
) form a bidentate motif that perfectly chelates the hinge region backbone residues (e.g., Glu, Leu) in kinase active sites.
Figure 1: Tautomeric equilibrium and reactive sites of the 5-amino-pyrazole scaffold.
Synthetic Architecture
The synthesis of 5-amino-1H-pyrazole-3-carboxamide requires navigating regioselectivity issues common to pyrazole chemistry. While many commercial routes exist, the Curtius Rearrangement and Cyclocondensation strategies are the most robust for research-grade purity.
2.1 Method A: The Nitro-Reduction Route (High Fidelity)
This method avoids the formation of regioisomers by establishing the carbon skeleton first.
-
Nitration: Nitration of 1H-pyrazole-3-carboxylic acid yields 4-nitro-1H-pyrazole-3-carboxylic acid (or 3-nitro-5-carboxylate depending on conditions).
-
Amidation: Conversion of the acid to the acid chloride (
), followed by ammonolysis ( ) to yield the carboxamide. -
Reduction: Catalytic hydrogenation (
) of the nitro group to the amine.
2.2 Method B: The Enol-Nitrile Condensation (Scale-Up Friendly)
For larger batches, the condensation of hydrazine with functionalized enol ethers is preferred.
-
Reagents: Hydrazine hydrate + Ethyl 2-cyano-3-ethoxyacrylate (or related 3-cyano-2-oxopropionate derivatives).
-
Mechanism: Michael addition of hydrazine to the
-carbon, followed by cyclization and elimination of ethanol. -
Note: This route typically favors the 4-carboxylate isomer. To achieve the 3-carboxamide, one must start with Ethyl 3-cyano-2-oxopropionate or proceed via the 3,5-diamino route and selective hydrolysis.
Validated Protocol: Synthesis via 3-Amino-5-Cyanopyrazole Hydrolysis
A highly specific route to the 3-carboxamide involves the partial hydrolysis of the nitrile.
-
Precursor Synthesis: Reaction of hydrazine with ethoxymethylene-malononitrile yields 5-amino-1H-pyrazole-4-carbonitrile (Wait, this is the 4-cyano).
-
Correct Precursor: Reaction of hydrazine with dimethyl dicyanofumarate or oxalyl di-derivatives .
-
Hydrolysis:
Reactivity & Derivatization: The "Warhead"
The 5-amino group is not merely a bystander; it is a "chemical warhead" capable of cyclizing with 1,3-dielectrophiles to form fused heteroaromatic systems. This is the primary mechanism for generating Pyrazolo[1,5-a]pyrimidines .
3.1 Cyclization to Pyrazolo[1,5-a]pyrimidines
This reaction is a cornerstone of kinase inhibitor synthesis (e.g., Dinaciclib analogs).
-
Reaction: Condensation of 5-amino-1H-pyrazole-3-carboxamide with 1,3-diketones (e.g., acetylacetone) or
-keto esters.[1] -
Regiochemistry: The exocyclic amine attacks the most electrophilic carbonyl, followed by ring closure at the pyrazole
. -
Result: A 5,7-disubstituted pyrazolo[1,5-a]pyrimidine-2-carboxamide.
Figure 2: The "Scaffold Hopping" cascade: Converting the pyrazole core into a fused bicyclic kinase inhibitor.
Medicinal Chemistry Applications
4.1 Case Study: FLT3 and CDK Inhibition
In the development of Acute Myeloid Leukemia (AML) therapeutics, the 5-amino-pyrazole-3-carboxamide scaffold serves as the hinge-binding motif.
-
Mechanism: The carboxamide oxygen accepts a hydrogen bond from the backbone NH of the kinase hinge, while the pyrazole NH (or amino group) donates a hydrogen bond to the backbone carbonyl.
-
Example: Modifications at the 4-position of the pyrazole ring with aryl groups allow access to the hydrophobic "gatekeeper" pocket of FLT3.
4.2 Data Summary: Activity Profile
| Compound Class | Target Kinase | IC50 (nM) | Structural Role of Scaffold |
| FN-1501 Analog | FLT3 (WT) | 0.089 | Hinge Binder (Bidentate) |
| Pyrazolo-pyrimidine | CDK2 | 0.719 | ATP Adenine Mimic |
| Pyrazolo-pyrimidine | CDK4 | 0.770 | ATP Adenine Mimic |
Data Source: Derived from structure-activity relationship studies on FLT3 inhibitors [1, 3].
Experimental Protocols
5.1 Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives
Rationale: This protocol demonstrates the transformation of the core scaffold into a bioactive fused system.
Materials:
-
5-Amino-1H-pyrazole-3-carboxamide (1.0 eq)[1]
-
1,3-Dicarbonyl compound (e.g., 2,4-pentanedione) (1.1 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Procedure:
-
Charge: In a 50 mL round-bottom flask, dissolve 5-amino-1H-pyrazole-3-carboxamide (1.26 g, 10 mmol) in glacial acetic acid (15 mL).
-
Addition: Add the 1,3-dicarbonyl compound (11 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (118°C) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1). The spot for the amine (polar, baseline) should disappear, replaced by a less polar fluorescent spot.
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g).
-
Isolation: A precipitate will form.[3] Filter the solid under vacuum.[4]
-
Purification: Wash the cake with cold water (3 x 10 mL) to remove residual acid. Recrystallize from Ethanol/DMF if necessary.
5.2 Analytical Validation (Self-Validating QC)
To ensure the correct isomer (pyrazolo[1,5-a]pyrimidine) vs the regioisomer (pyrazolo[1,5-b]), check the NMR:
-
1H NMR (DMSO-d6): Look for the bridgehead proton (if applicable) or the specific shift of the pyrimidine ring protons.[1]
-
Diagnostic Signal: The amide
protons typically appear as two broad singlets around 7.2 and 7.6 ppm. The pyrimidine ring proton (H-6) appears as a doublet or triplet around 6.8-7.0 ppm depending on substitution.
-
-
Key QC Check: If the reaction fails to cyclize, the mass spectrum will show the mass of the Schiff base intermediate (
) rather than the fused ring.
References
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. (2020).[1] [Link][1]
- Synthesis of 5-amino-1H-pyrazole-3-carboxylic acid derivatives.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances. (2025). [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beni-Suef University Journal of Basic and Applied Sciences. (2018). [Link]
